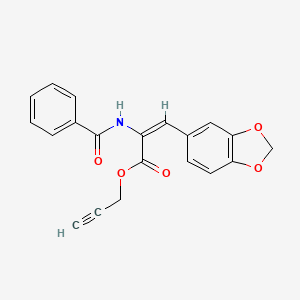
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate, also known as PBD-MA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBD-MA is a member of the acrylate family of compounds, which are widely used in various fields including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves its interaction with tubulin, a protein that is essential for cell division. This compound binds to the colchicine binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential for the formation of the mitotic spindle, which is necessary for cell division. By inhibiting the formation of microtubules, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low concentrations, while having minimal cytotoxicity towards normal cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has several advantages for lab experiments. It is easy to synthesize, and the yield of the synthesis process is typically high. This compound is also relatively stable, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is highly reactive towards nucleophiles, which can limit its use in certain applications. This compound is also relatively insoluble in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate. In medicinal chemistry, further studies are needed to investigate the anticancer and Alzheimer's disease therapeutic potential of this compound. In materials science, this compound-based polymers could be further developed for use in tissue engineering and drug delivery applications. Additionally, the synthesis of this compound derivatives with improved properties could be explored. Overall, the study of this compound has the potential to lead to the development of new therapies and materials with significant applications in various fields.
合成法
The synthesis of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves the reaction between 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid and propargyl alcohol in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography. The yield of the synthesis process is typically high, ranging from 70% to 90%.
科学的研究の応用
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
In materials science, this compound has been used as a monomer in the synthesis of polymers with various applications, including drug delivery and tissue engineering. This compound-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in biomedical applications.
特性
IUPAC Name |
prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-10-24-20(23)16(21-19(22)15-6-4-3-5-7-15)11-14-8-9-17-18(12-14)26-13-25-17/h1,3-9,11-12H,10,13H2,(H,21,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZFDFEUWQBDN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


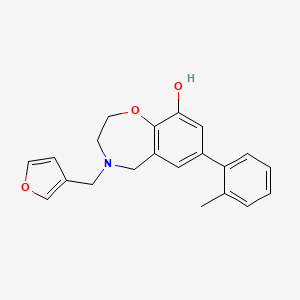
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
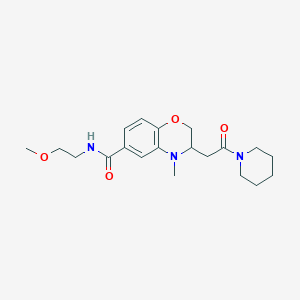
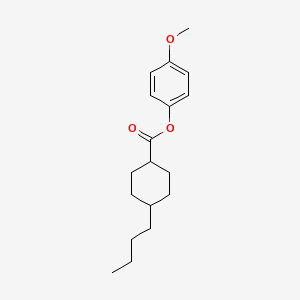
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
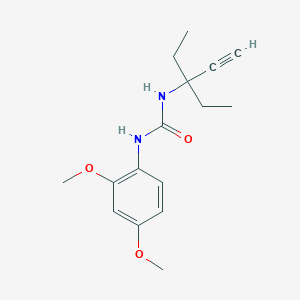
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
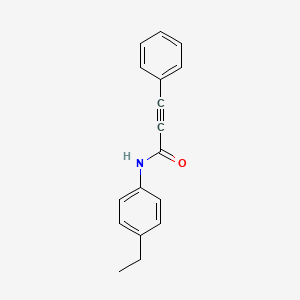
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)
